2-氨基-7-氯吩嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-7-chlorophenazine is a chemical compound belonging to the phenazine class. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The molecular formula of 2-Amino-7-chlorophenazine is C12H8ClN3, and it has a molecular weight of 229.67 g/mol .

科学研究应用

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-amino-7-chlorophenazine and its derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of 2-amino-7-chlorophenazine on a panel of cancer cell lines, including breast, lung, and colon cancer cells. The results indicated that the compound exhibited significant growth inhibition with an IC50 value ranging from 10 to 20 µM across different cell lines. This suggests that 2-amino-7-chlorophenazine may act as a potent anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate Cytotoxicity |

| A549 (Lung Cancer) | 12 | Significant Growth Inhibition |

| HCT116 (Colon Cancer) | 18 | Moderate Cytotoxicity |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that 2-amino-7-chlorophenazine exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a recent investigation, the antibacterial activity of 2-amino-7-chlorophenazine was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Strong Inhibition |

| Escherichia coli | 64 | Moderate Inhibition |

Antimalarial Potential

Research has indicated that derivatives of phenazine, including 2-amino-7-chlorophenazine, possess antimalarial properties. The mechanism involves the inhibition of heme polymerization in Plasmodium falciparum.

Case Study: Antimalarial Activity

A study focused on the synthesis of phenazine derivatives showed that compounds related to 2-amino-7-chlorophenazine exhibited effective inhibition against Plasmodium falciparum with IC50 values below 1 µM, indicating strong potential as antimalarial agents.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 2-Amino-7-chlorophenazine | <1 | Strong Antimalarial Activity |

Photophysical Properties

The photophysical properties of 2-amino-7-chlorophenazine have been explored for applications in optical sensing and imaging technologies. Its ability to exhibit fluorescence under specific conditions makes it suitable for use in biosensing applications.

Case Study: Optical Sensing

Research demonstrated that the compound could be used as a fluorescent probe for detecting hypochlorite ions in biological samples. The fluorescence intensity varied significantly with hypochlorite concentrations, suggesting its utility in environmental monitoring and biomedical applications.

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of therapeutic agents. Studies suggest that 2-amino-7-chlorophenazine may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

作用机制

Target of Action

2-Amino-7-chlorophenazine, also known as 7-Chloro-2-phenazinamine, is a member of the phenazine class of compounds . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . .

Mode of Action

Phenazines, in general, are known to be photosensitizers . In the presence of light at the appropriate wavelength, a photosensitizer like 2-Amino-7-chlorophenazine can be excited by the energy absorbed from the light source. This interaction with the oxygen present in the cell generates reactive oxygen species (ROS) . These ROS can cause damage to cellular components, leading to cell death .

Biochemical Pathways

Phenazines are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The physicochemical properties of a drug can strongly influence its adme properties

Result of Action

As a photosensitizer, 2-amino-7-chlorophenazine can generate reactive oxygen species (ros) in the presence of light, which can cause damage to cellular components, leading to cell death .

准备方法

The synthesis of phenazines, including 2-Amino-7-chlorophenazine, can be achieved through various methods. Some of the common synthetic routes include:

Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.

Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.

Reductive Cyclization: This involves the reductive cyclization of diphenylamines.

Oxidative Cyclization: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

Pd-catalyzed N-arylation: This method involves palladium-catalyzed N-arylation reactions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

2-Amino-7-chlorophenazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

相似化合物的比较

2-Amino-7-chlorophenazine can be compared with other phenazine derivatives such as:

Pyocyanin: Known for its blue pigment and antimicrobial properties.

Clofazimine: Used as an antileprosy drug with similar antimicrobial activities.

Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.

The uniqueness of 2-Amino-7-chlorophenazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-Amino-7-chlorophenazine is a compound belonging to the phenazine family, characterized by its unique structure that incorporates amino and chlorine substituents. This compound has garnered attention due to its notable biological activities, particularly its mutagenic properties and potential applications in various fields, including cosmetics and pharmaceuticals.

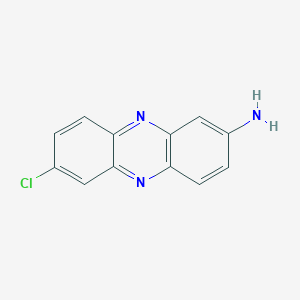

Chemical Structure

The chemical structure of 2-amino-7-chlorophenazine can be depicted as follows:

This structure features a phenazine backbone with amino groups at the 2-position and a chlorine atom at the 7-position, which significantly influences its reactivity and biological activity.

Biological Activity Overview

The biological activity of 2-amino-7-chlorophenazine has been primarily studied in the context of mutagenicity and cytotoxicity. Key findings include:

- Mutagenicity : The compound has demonstrated significant mutagenic effects in various assays, particularly using Salmonella typhimurium strains under metabolic activation conditions. It induces genetic mutations through mechanisms involving oxidative stress and DNA interaction.

- Cytotoxicity : Studies have indicated that 2-amino-7-chlorophenazine exhibits cytotoxic effects on mammalian cells, which can be attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light, leading to DNA damage .

Mutagenicity Studies

Research has shown that 2-amino-7-chlorophenazine is a potent mutagen. In one study, it was tested for its ability to induce revertants in Salmonella typhimurium, revealing a strong correlation between oxidative conditions and increased mutagenic activity. The presence of amino groups enhances its reactivity with electrophiles, further complicating its biological interactions .

Cytotoxicity and Phototoxicity

In phototoxicity assays, compounds similar to 2-amino-7-chlorophenazine were shown to cause light-induced DNA single-strand breaks. The chlorinated derivatives were particularly noted for their ability to generate reactive intermediates upon irradiation, leading to increased photomutagenic potential .

Case Studies

- Hair Dye Applications : Due to its vibrant color properties, 2-amino-7-chlorophenazine is utilized in hair dyes. However, its mutagenic potential raises concerns about safety and regulatory compliance in cosmetic formulations.

- Antimicrobial Activity : While not primarily studied for antimicrobial properties, related phenazine compounds have exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential avenues for exploring the antimicrobial activity of 2-amino-7-chlorophenazine .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features | Mutagenicity Level |

|---|---|---|---|

| 2-Amino-7-chlorophenazine | Chlorine at position 7 | High mutagenic potency under oxidative conditions | High |

| 2,3-Diaminophenazine | No chlorine substitution | Lower mutagenic potency compared to 2-amino-7-chloro | Moderate |

| N-(4-Chlorophenyl)-1,2-phenylenediamine | Chlorinated aromatic amine structure | Used in dye applications; different reactivity profile | Variable |

属性

IUPAC Name |

7-chlorophenazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXCEXCOYAICFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。